molecular formula C16H10N2OS B2498888 (E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile CAS No. 401638-96-8

(E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile

Cat. No. B2498888
CAS RN: 401638-96-8
M. Wt: 278.33
InChI Key: JKAAMHSVPWCNGJ-XYOKQWHBSA-N
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Description

The compound (E)-2-(benzo[d]thiazol-2-yl)-3-(3-hydroxyphenyl)acrylonitrile is a part of a novel class of compounds that have been identified as selective inhibitors of acetylcholinesterase (AChE). These compounds have been studied for their potential therapeutic applications, particularly in the context of diseases where AChE activity is a concern, such as Alzheimer's disease .

Synthesis Analysis

The synthesis of related (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles has been achieved through a Knoevenagel condensation reaction, which is facilitated by microwave assistance under solvent-free conditions. This method has proven to be efficient, yielding the desired products in moderate amounts (50-75%) and with good purity. The reaction times are notably short, which is advantageous for large-scale synthesis .

Molecular Structure Analysis

The molecular structure of related compounds has been determined using X-ray crystallography. This technique has provided detailed insights into the crystal structure of ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, a compound with a similar benzo[d]thiazol moiety . Additionally, molecular docking models have been used to predict the interaction of these compounds with the AChE enzyme, suggesting that they bind at the periphery of the active site .

Chemical Reactions Analysis

The chemical reactivity of these compounds, particularly the configuration of the acrylonitrile double bond, has been a subject of study. Although regular NMR methods could not establish the configuration, theoretical studies and some experimental evidence suggest that the E isomer is more stable than the Z isomer .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of the benzo[d]thiazol moiety and the acrylonitrile group contribute to their reactivity and potential biological activity. The selective inhibition of AChE by these compounds indicates that they have specific interactions with the enzyme, which could be attributed to their unique chemical properties .

Scientific Research Applications

Microwave-Assisted Synthesis

A study by Trilleras et al. (2011) explored the microwave-assisted synthesis of (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles under solvent-free conditions. This method resulted in moderate yields and good purity of the products, demonstrating a potential for efficient synthesis of similar compounds.

Anticorrosion Performance

Tigori et al. (2022) conducted a study on the anticorrosion performance of a related compound, 2-(1H-benzimidazol-2-yl)-3-(4-hydroxyphenyl) acrylonitrile. Their work combined experimental and theoretical approaches to show the molecule's effectiveness in inhibiting copper corrosion, providing insights into the potential application of these compounds in metal protection Tigori et al., 2022.

Acetylcholinesterase Inhibitors

A novel class of selective acetylcholinesterase inhibitors has been identified as (E)-2-(benzo[d]thiazol-2-yl)-3-heteroarylacrylonitriles, with one compound showing significant inhibitory activity. This discovery by de la Torre et al. (2012) suggests potential pharmaceutical applications, particularly in treating conditions like Alzheimer's disease.

Fluorescent Probe for Bisulfite Detection

Chen et al. (2019) synthesized a fluorescent probe from a similar compound for detecting bisulfite in food samples. This probe demonstrated a significant change in fluorescence intensity and color in response to bisulfite, highlighting its potential as a visual sensor Chen et al., 2019.

Antitumor and Antioxidant Properties

Bhale et al. (2018) explored the synthesis of derivatives of (E)-2-(benzo[d]thiazol-2-yl)-3-phenylacrylonitrile and evaluated their biological activities. They found that some compounds showed significant anticancer, antioxidant, and anti-inflammatory properties, indicating their potential for therapeutic applications Bhale et al., 2018.

Tubulin Inhibitors

Carta et al. (2011) identified a series of compounds, including (E)-2-(benzo[d]thiazol-2-yl)-3-arylacrylonitriles, as potent tubulin inhibitors. This discovery could have implications for the development of new anticancer agents Carta et al., 2011.

In vitro Cytotoxic Activities

Sa̧czewski et al. (2004) synthesized acrylonitriles substituted with benzothiazoles and other heterocyclics and tested their cytotoxic potency on various cancer cell lines. They found significant activity, suggesting potential use in cancer therapy Sa̧czewski et al., 2004.

Antimicrobial Properties

A study by Bhabhor et al. (2021) on chalcone derivatives clubbed with 2-mercaptobenthiazole revealed that some compounds showed good antimicrobial activity against a broad range of bacteria and fungi, indicating their potential in developing new antimicrobial agents Bhabhor et al., 2021.

Antispasmodic Activity

Naruto et al. (1982) synthesized derivatives of 2-(benzo[d]thiazol-2-yl)-3-[[omega-(dialkylamino)alkoxy]phenyl]acrylonitriles and found that some compounds exhibited potent antispasmodic activities, suggesting their use in treating conditions like muscle spasms Naruto et al., 1982.

properties

IUPAC Name

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-hydroxyphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2OS/c17-10-12(8-11-4-3-5-13(19)9-11)16-18-14-6-1-2-7-15(14)20-16/h1-9,19H/b12-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKAAMHSVPWCNGJ-XYOKQWHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-2-(1,3-Benzothiazol-2-YL)-3-(3-hydroxyphenyl)prop-2-enenitrile

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